(±)-CP 55,940-d11 is a synthetic cannabinoid compound that serves as a potent agonist for cannabinoid receptors, specifically the CB1 and CB2 receptors. This compound is a deuterated variant of CP 55,940, which is known for its high affinity and selectivity in binding to these receptors. The compound's full chemical name is rel-2-((1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol. It has been utilized in various scientific studies to explore cannabinoid receptor functions and the effects of cannabinoids in biological systems.
CP 55,940 was first synthesized by researchers at Pfizer during their quest to develop nonpsychotropic analgesics. The compound has been extensively studied for its pharmacological properties and interactions with cannabinoid receptors, making it a significant subject of research in pharmacology and medicinal chemistry .
The synthesis of (±)-CP 55,940-d11 involves several key steps that modify the original CP 55,940 structure to incorporate deuterium atoms.
The synthesis can be complex due to the need for stereochemical control and the introduction of deuterium. Techniques such as NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of (±)-CP 55,940-d11 is characterized by its unique arrangement of functional groups that contribute to its biological activity.
(±)-CP 55,940-d11 participates in various chemical reactions primarily focused on its interactions with cannabinoid receptors.
The interactions can be studied using radiolabeled ligands in binding assays or through functional studies measuring downstream effects such as intracellular signaling cascades.
The mechanism by which (±)-CP 55,940-d11 exerts its effects involves its binding to cannabinoid receptors.
Studies have shown that the compound can influence various biological processes through these receptor interactions.
(±)-CP 55,940-d11 possesses distinct physical and chemical properties that influence its behavior in biological systems.
(±)-CP 55,940-d11 has several applications in scientific research:
(±)-CP 55,940-d11 follows systematic chemical nomenclature rules indicating its deuterated status. The "d11" suffix explicitly denotes the replacement of eleven hydrogen atoms with deuterium at specific carbon positions. The molecular formula is C₂₄H₂₉D₁₁O₃, with a molecular weight of 387.6 g/mol, compared to 376.58 g/mol for the non-deuterated CP 55,940. The deuterium atoms are strategically positioned within the dimethylheptyl side chain at the 3,3',4,4',5,5',6,6',7,7,7' positions, maintaining the core pharmacophore responsible for receptor interactions [5].
Table 1: Molecular Characteristics of (±)-CP 55,940-d11
Property | Specification |
---|---|
Systematic Name | 2-[(1R,2R,5R)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl-d11)phenol |
Molecular Formula | C₂₄H₂₉D₁₁O₃ |
Molecular Weight | 387.6 g/mol |
Deuterium Positions | 3,3',4,4',5,5',6,6',7,7,7' (dimethylheptyl chain) |
Chiral Centers | Three (racemic mixture) |
The structural architecture comprises three critical domains: a phenolic hydroxyl group, a cyclohexyl ring featuring hydroxyl and hydroxypropyl substituents, and the extensively deuterated dimethylheptyl chain. This configuration preserves the three-dimensional topology essential for cannabinoid receptor engagement while introducing isotopic distinctions. The stereochemistry includes three chiral centers, with the compound typically utilized as a racemic mixture (±) in research contexts. The preservation of the pharmacophore geometry despite deuteration ensures that the compound maintains similar receptor binding behavior to non-deuterated CP 55,940, a critical feature for its application as an internal standard and research probe [5] [8].
The foundational compound CP 55,940 was first synthesized by Pfizer researchers in 1974 as part of exploratory efforts to develop novel cannabinoid receptor ligands. Despite demonstrating high pharmacological potency (approximately 45-fold greater than Δ⁹-THC), it was never commercialized as a therapeutic agent. Instead, it rapidly became an indispensable research tool for characterizing the endocannabinoid system. CP 55,940 played a pivotal role in the initial identification and characterization of central CB₁ receptors in mammalian brain tissues during the late 1980s and early 1990s, serving as the radioligand in seminal autoradiography studies [8].
The development of (±)-CP 55,940-d11 emerged decades later in response to growing analytical challenges in cannabinoid quantification. As synthetic cannabinoid research expanded and forensic detection needs grew more sophisticated, researchers required isotopically-labeled internal standards that could withstand extraction procedures while providing unambiguous mass spectrometric differentiation. The deuteration strategy focused specifically on the aliphatic side chain because this region remains metabolically stable compared to other molecular segments, ensuring that the deuterated analog would co-elute with native CP 55,940 while exhibiting distinct mass fragmentation patterns. This innovation addressed critical analytical challenges in quantifying CP 55,940 in complex biological matrices, where matrix effects can substantially compromise quantification accuracy [5].
Deuterium incorporation, particularly at sites vulnerable to metabolic degradation, leverages the kinetic isotope effect (KIE) to potentially alter metabolic stability. The C-D bond exhibits greater stability than the C-H bond due to its lower zero-point vibrational energy, requiring higher activation energy for cleavage. This translates to a reduced reaction rate (kH/kD ratio typically 2-7 for primary KIEs) when deuterium is substituted at metabolic soft spots. While (±)-CP 55,940-d11's deuterium positions are not primarily at sites of oxidative metabolism, the labeling serves crucial non-metabolic purposes in research contexts [2] [4].
Table 2: Research Applications of Deuterated Standards like (±)-CP 55,940-d11
Application Domain | Utility | Technical Advantage |
---|---|---|
Mass Spectrometry | Internal standard for quantification | Mass shift enables discrimination from analyte |
Receptor Binding Studies | Control for nonspecific binding | Identical receptor affinity |
Metabolic Studies | Tracing metabolic fate | Differentiation of parent drug and metabolites |
Method Validation | Assessing extraction efficiency | Corrects for procedural losses |
The primary research utility of (±)-CP 55,940-d11 resides in its application as an isotopic internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical behavior ensures co-elution with non-deuterated CP 55,940 during chromatographic separation, while the mass differential (Δm/z = +11) allows unambiguous differentiation in mass detectors. This facilitates highly precise quantification through isotope dilution methods, compensating for analyte loss during sample preparation and matrix-induced ion suppression or enhancement during ionization. Beyond analytical applications, deuterated cannabinoids enable sophisticated receptor binding studies, where they serve as tracer molecules to investigate allosteric interactions, binding kinetics, and receptor localization without interfering with the biological system under investigation [5] [7] [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3